![molecular formula C15H11F3N4O2S B2857841 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034320-63-1](/img/structure/B2857841.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one , which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-d]pyrimidin-4-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound features a thieno[2,3-d]pyrimidin-4-one core, which is a crucial pharmacophore in drug design. It has been utilized in the development of various therapeutic agents due to its potential biological activities. For instance, derivatives of thieno[2,3-d]pyrimidin-4-one have been explored for their anticancer properties .
Organic Synthesis
The thieno[2,3-d]pyrimidin-4-one structure is also significant in organic chemistry for synthesizing complex molecules. It can undergo reactions such as metal-free C-3 chalcogenation, which is useful for introducing sulfur or selenium atoms into organic molecules, thereby diversifying the chemical space for potential drug candidates .
Photodynamic Therapy (PDT)
Compounds with a thieno[2,3-d]pyrimidin-4-one scaffold have been investigated as photosensitizers in PDT. They can be activated by light to produce reactive oxygen species, which are effective in killing cancer cells. This application is particularly promising for the treatment of cancers that are resistant to traditional therapies .
Mecanismo De Acción
Target of Action
The primary targets of this compound are PDE4B and PDE4D enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition leads to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the specific cellular context .
Biochemical Pathways
The affected pathway is the cAMP signaling pathway . By inhibiting PDE4B and PDE4D, the compound prevents the breakdown of cAMP, leading to increased cAMP levels . This can affect various downstream processes, including the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins and influence numerous cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific cellular context. One potential effect is thedose-dependent inhibition of TNF-α , a pro-inflammatory cytokine . This suggests that the compound could have anti-inflammatory properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)12(23)19-4-5-22-8-21-13-10(14(22)24)3-6-25-13/h1-3,6-8H,4-5H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQMXUHAQOPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

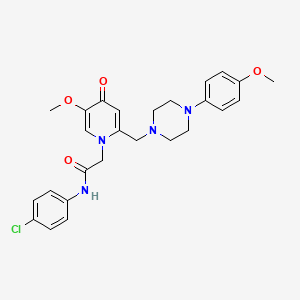
![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
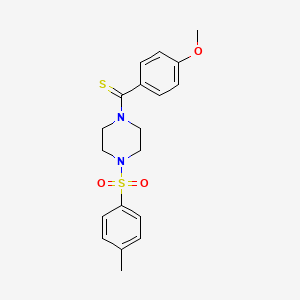
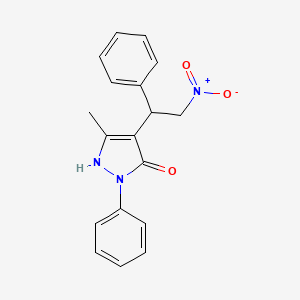
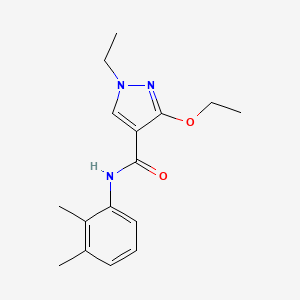
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)
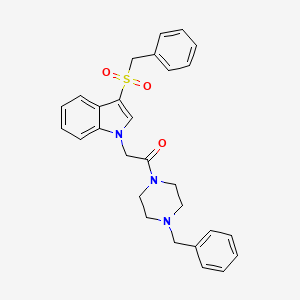
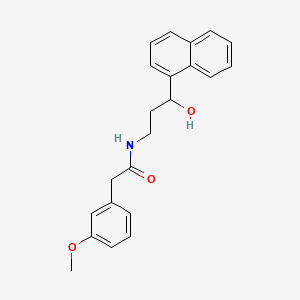
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2857774.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2857775.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)
![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)